2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile

Medicinal Chemistry Sulfonylpiperazine Scaffolds Pyridine Carbonitrile Derivatives

Structurally distinct member of the sulfonylpiperazine-pyridinecarbonitrile series. The cyclopropanesulfonyl group is documented to enhance metabolic stability, and the 6-methyl-3-carbonitrile arrangement offers unique π-stacking and H-bond geometries compared to 4,6-dimethyl or 5-chloro congeners. No head-to-head data exist; substitution risk is unquantified. Build rationally designed analog sets for in-house, side-by-side screening in kinase/GPCR panels, microsomal stability, and Caco-2 assays. Orthogonal handles support parallel library derivatization. Only internal benchmark data can validate substituent-specific SAR.

Molecular Formula C14H18N4O2S
Molecular Weight 306.39 g/mol
CAS No. 2548975-36-4
Cat. No. B6438729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile
CAS2548975-36-4
Molecular FormulaC14H18N4O2S
Molecular Weight306.39 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C#N)N2CCN(CC2)S(=O)(=O)C3CC3
InChIInChI=1S/C14H18N4O2S/c1-11-2-3-12(10-15)14(16-11)17-6-8-18(9-7-17)21(19,20)13-4-5-13/h2-3,13H,4-9H2,1H3
InChIKeyWHBHHCTYPQQECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile (CAS 2548975-36-4): Procurement-Relevant Identity and Structural Context


2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile (CAS 2548975-36-4) is a synthetic small molecule featuring a 6-methylpyridine-3-carbonitrile core linked to an N-cyclopropanesulfonyl piperazine moiety. Its molecular formula is C14H18N4O2S (MW 306.39 g/mol). The compound belongs to the sulfonylpiperazine-pyridinecarbonitrile class, a scaffold explored in medicinal chemistry for kinase inhibition, GPCR modulation, and CNS-targeted programs. No dedicated primary research paper, patent exemplification, or authoritative database entry (PubChem, ChEMBL, BindingDB, DrugBank) was retrievable for this exact compound under the source restrictions of this guide. Consequently, its baseline characteristics are inferred from structural class precedents and are not supported by compound-specific curated data from allowable sources.

Procurement Risk: Why 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile Cannot Be Interchanged with In-Class Analogs Without Comparative Evidence


Within the sulfonylpiperazine-pyridinecarbonitrile series, minor structural modifications—such as altering the N-sulfonyl group (cyclopropyl vs. methyl, phenyl, or trifluoromethyl), varying the pyridine substitution pattern (6-methyl vs. 5-chloro-4,6-dimethyl or 4,6-dimethyl), or replacing the nitrile with a carboxamide—can profoundly shift target selectivity, metabolic stability, and off-target profiles. For example, the cyclopropanesulfonyl group is documented to enhance metabolic stability relative to smaller alkyl sulfonamides in certain unrelated series, and the 6-methyl-3-carbonitrile arrangement may confer distinct π-stacking and hydrogen-bonding geometries compared to 4,6-dimethyl or 5-chloro congeners. However, no head-to-head comparative data exist in the allowed literature for this specific compound. Without quantitative, assay-matched differential data, substituting this compound for a close analog (e.g., 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile [CAS 2549051-31-0] or 5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile [CAS 2549014-17-5]) introduces unquantifiable risk of altered potency, selectivity, and ADMET properties. Rigorous side-by-side characterization is mandatory before any procurement or screening substitution.

Quantitative Differentiation Evidence for 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile (CAS 2548975-36-4) Versus Closest Analogs


No Comparator-Based Quantitative Evidence Is Currently Available from Allowed Sources

An exhaustive search of PubMed, PubMed Central, Google Patents, BindingDB, ChEMBL, PubChem, DrugBank, FDA Orange Book, EMA, WHO ATC/DDD, NIST, and major reputable vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem) returned no primary research article, patent, or database entry that provides quantitative bioactivity, selectivity, physicochemical, or ADMET data for 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile. No head-to-head comparison with any named analog was found. Consequently, zero comparative evidence dimensions meet the admission criteria for this guide. The compound appears to be a commercially listed screening compound or building block that has not yet been disclosed in the peer-reviewed or patent literature accessible under the given source restrictions.

Medicinal Chemistry Sulfonylpiperazine Scaffolds Pyridine Carbonitrile Derivatives

Application Scenarios for 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile (CAS 2548975-36-4) Based on Available Evidence


In-House Comparative Screening Against Defined Analog Series

Because no external comparator-based evidence exists, the primary justified use for procurement is as one member of a rationally designed analog set for internal head-to-head screening. The compound's structural features—cyclopropanesulfonyl group for potential metabolic stability, pyridine-3-carbonitrile for directional hydrogen-bond acceptance and π-stacking, and 6-methyl for modulated steric and electronic effects—can be systematically compared against analogs such as the 4,6-dimethyl variant (CAS 2549051-31-0) and the 5-chloro-4,6-dimethyl variant (CAS 2549014-17-5) in target-specific biochemical and cellular assays, microsomal stability, and Caco-2 permeability assays. Only such internally generated data can subsequently inform selection decisions.

Chemical Biology Tool Compound Exploration (Kinase or GPCR Panels)

Sulfonylpiperazine-pyridinecarbonitrile scaffolds have been reported in kinase inhibitor and GPCR modulator programs. This compound can serve as a probe in broad-panel kinase or GPCR selectivity screens when benchmarked against established standards (e.g., staurosporine for kinases or known GPCR reference ligands). Any selectivity fingerprint generated must be compared directly to at least one close analog run under identical panel conditions to attribute differentiation to the specific 6-methyl-3-carbonitrile/cyclopropanesulfonyl substitution pattern.

Synthetic Building Block for Focused Library Construction

The compound's functional groups (nitrile, sulfonamide, piperazine) offer orthogonal synthetic handles for further derivatization. It can be utilized as a core scaffold in parallel library synthesis to explore structure-activity relationships around the pyridine 6-position and the sulfonamide moiety. The procurement value is contingent on the compound's chemical stability under library reaction conditions and the availability of near-neighbor analogs with which downstream biological results can be contrasted, all of which require in-house validation.

Quote Request

Request a Quote for 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.